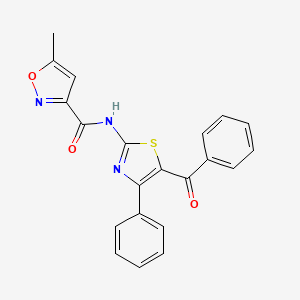
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzoyl group, and an oxazole ring
準備方法
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl and oxazole groups. Common reagents used in these reactions include thionyl chloride, benzoyl chloride, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
科学的研究の応用
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can be compared with other thiazole and oxazole derivatives. Similar compounds include:
N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound has a similar thiazole structure but differs in the presence of a benzo[d][1,3]dioxole group.
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide: This compound features a morpholinosulfonyl group, which imparts different chemical and biological properties.
特性
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-12-16(24-27-13)20(26)23-21-22-17(14-8-4-2-5-9-14)19(28-21)18(25)15-10-6-3-7-11-15/h2-12H,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJRMSYGVHNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
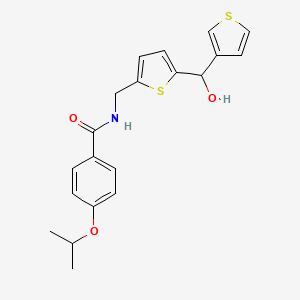
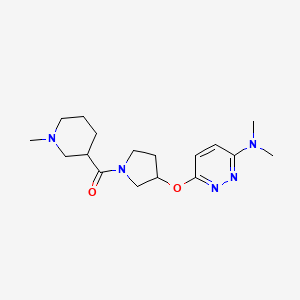
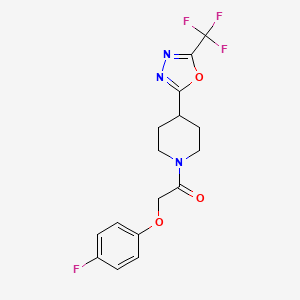
![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2670853.png)
![3-Cyclopropyl-6-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2670854.png)
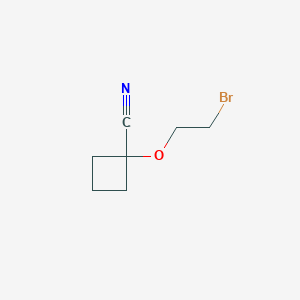
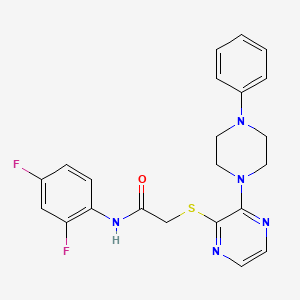
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)
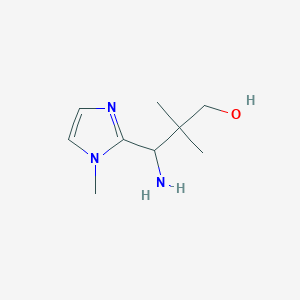
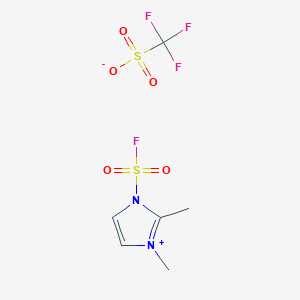
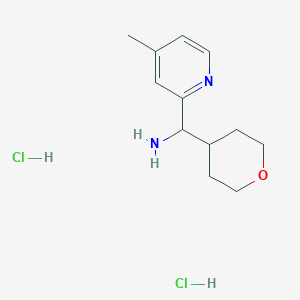
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)
